molecular formula C21H23NO4S B5092924 2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate

2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate

Cat. No.: B5092924
M. Wt: 385.5 g/mol
InChI Key: DNAZNRGOBLOHFM-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-8-quinolinol with 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and benzenesulfonate moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-13(2)17-12-20(19(25-5)11-14(17)3)27(23,24)26-18-8-6-7-16-10-9-15(4)22-21(16)18/h6-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAZNRGOBLOHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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